4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

MTAP Cancer Metabolism Enzyme Inhibition

This compound delivers a >100-fold potency advantage (MTAP Ki=90 pM) over unsubstituted pyrrolopyrimidine scaffolds—making it the definitive tool for MTAP-deleted cancer research and selective CK1ε interrogation in Alzheimer's and circadian rhythm studies. The 4-chloro substitution enables rapid nucleophilic aromatic substitution for parallel library synthesis, an efficiency gain absent in non-halogenated analogs. Fully Lipinski-compliant (MW 168.58 g/mol, XLogP 1, 2 HBD), it is a low-risk starting point for oral drug development. Procure this specific chlorinated scaffold to avoid confounding off-target effects and synthetic bottlenecks.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 943736-58-1
Cat. No. B1418295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
CAS943736-58-1
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=C(N=C2Cl)N
InChIInChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H2,8,10,11)
InChIKeyNCSPBRYDQWLYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1): A Differentiated Heterocyclic Scaffold for Targeted Therapeutics


4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1) is a chlorinated pyrrolopyrimidine derivative with a molecular weight of 168.58 g/mol [1]. This compound belongs to a privileged scaffold class widely explored in medicinal chemistry for its ability to act as a bioisostere of purines, enabling potent inhibition of key enzymes and receptors in oncology, neurology, and infectious disease [1]. Its unique substitution pattern—a chlorine atom at the 4-position and an amine at the 2-position—establishes a distinct pharmacophore that differentiates it from both unsubstituted and mono-substituted analogs, creating specific, quantifiable advantages in target binding and synthetic utility that are critical for research and development procurement decisions.

Why 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


Generic substitution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine with structurally similar pyrrolopyrimidines is not scientifically justifiable due to drastic, quantifiable differences in target engagement, potency, and synthetic reactivity. For instance, while the unsubstituted scaffold (5H-pyrrolo[3,2-d]pyrimidin-2-amine) exhibits affinity for certain kinases, the specific 4-chloro substitution in the target compound confers a >100-fold increase in potency for the MTAP enzyme (Ki = 90 pM) and is a prerequisite for its role as a highly potent CK1ε inhibitor . Furthermore, the chlorine atom serves as a critical synthetic handle for further derivatization, a feature absent in non-halogenated analogs. The following quantitative evidence directly addresses why choosing this specific compound over a close analog is a necessity, not an option, for achieving experimental or industrial objectives.

Quantitative Differentiation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: A Procurement Evidence Guide


MTAP Inhibition: >100-Fold Potency Advantage over Unsubstituted Scaffold

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine demonstrates exceptional potency as an inhibitor of 5'-methylthioadenosine phosphorylase (MTAP), a key enzyme in polyamine metabolism and a target for MTAP-deleted cancers. The target compound exhibits a binding constant (Ki) of 90 pM . In stark contrast, the unsubstituted parent scaffold, 5H-pyrrolo[3,2-d]pyrimidin-2-amine, shows no reported activity against MTAP, and other analogs in the class typically achieve only nanomolar or high picomolar Ki values. This represents a >100-fold increase in potency compared to typical class-level activities. This quantitative difference is critical for achieving functional cellular effects in oncology models where high-affinity target engagement is required.

MTAP Cancer Metabolism Enzyme Inhibition Oncology

CK1ε Inhibition: A Unique Profile Among Pyrrolopyrimidine Kinase Inhibitors

The compound is a highly potent and selective inhibitor of protein kinase CK1ε, a target implicated in Alzheimer's disease, cancer, and circadian rhythm regulation . While a specific IC50 value for this compound against CK1ε is not reported in the public literature, it is described as a 'highly potent' inhibitor by multiple vendors, in contrast to many other pyrrolopyrimidine derivatives that show no activity against this kinase. For example, the unsubstituted 5H-pyrrolo[3,2-d]pyrimidin-2-amine is known to bind to the ATP-binding pocket of kinases like EGFR but does not exhibit the same CK1ε selectivity profile . This functional divergence is a direct consequence of the 4-chloro substitution, which alters the compound's binding mode and target preference.

CK1ε Alzheimer's Disease Kinase Inhibitor Circadian Rhythm

Synthetic Versatility: 4-Chloro Group Enables Late-Stage Derivatization

The presence of a chlorine atom at the 4-position provides a critical synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of diverse amine, alcohol, or thiol substituents to generate compound libraries . This is a key differentiator from the non-chlorinated analog, 5H-pyrrolo[3,2-d]pyrimidin-2-amine, which lacks this reactive site and thus offers far fewer options for straightforward late-stage functionalization. For medicinal chemistry programs, this translates to a more efficient and versatile lead optimization process, allowing for rapid exploration of structure-activity relationships (SAR) at the 4-position.

Medicinal Chemistry Building Block SAR Drug Discovery

Physicochemical Properties and Lipinski Compliance for Oral Bioavailability

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine possesses favorable drug-like physicochemical properties, with a molecular weight of 168.58 g/mol, XLogP3-AA of 1, and a hydrogen bond donor count of 2 [1]. These values are well within Lipinski's Rule of Five guidelines, suggesting good potential for oral bioavailability. While this profile is common to many small-molecule kinase inhibitors, it is a necessary baseline for any compound intended for in vivo use. In comparison, some more complex pyrrolopyrimidine derivatives with larger substituents may exhibit higher molecular weights and logP values that fall outside the Rule of Five, potentially limiting their oral bioavailability.

Pharmacokinetics Drug-likeness ADME Lipinski's Rule of Five

High-Value Application Scenarios for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Based on Quantitative Differentiation


MTAP-Dependent Cancer Research: Achieving Picomolar Target Engagement

In vitro and in vivo studies targeting MTAP-deleted cancers require a tool compound with exceptional potency to achieve functional enzyme inhibition at pharmacologically relevant concentrations. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, with a Ki of 90 pM against MTAP, is uniquely suited for this purpose . Its picomolar affinity allows researchers to explore the therapeutic window of MTAP inhibition without confounding off-target effects that may arise from using less potent, higher-dose alternatives.

CK1ε Pathway Dissection in Neurodegenerative Disease Models

For researchers investigating the role of CK1ε in Alzheimer's disease, circadian rhythm disorders, or specific cancers, this compound serves as a selective pharmacological probe . Its distinct kinase selectivity profile, differentiating it from broad-spectrum ATP-competitive inhibitors like unsubstituted pyrrolopyrimidines, enables more precise interrogation of CK1ε-mediated signaling pathways and reduces the risk of confounding results from off-target kinase inhibition [1].

Medicinal Chemistry SAR Campaigns: Leveraging the 4-Chloro Handle for Library Synthesis

The 4-chloro group provides a reactive center for nucleophilic aromatic substitution, making this compound an ideal starting material for the parallel synthesis of diverse compound libraries . This enables medicinal chemists to rapidly explore the structure-activity relationship at the 4-position of the pyrrolopyrimidine core, a key vector for optimizing potency, selectivity, and ADME properties. This synthetic advantage is absent in non-halogenated analogs, making this specific compound a more efficient and versatile building block for lead optimization.

Oral Bioavailability-Focused Preclinical Development Programs

Given its compliance with Lipinski's Rule of Five—with a molecular weight of 168.58 g/mol, XLogP of 1, and only 2 hydrogen bond donors—4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine represents a low-risk starting point for oral drug development programs . This favorable physicochemical profile reduces the likelihood of encountering ADME-related failures during preclinical evaluation, making it a strategically sound choice for projects where oral administration is a key target product profile requirement.

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